molecular formula C9H11N3OS B179110 N-(4-Thioureido-phenyl)-acetamide CAS No. 1614-33-1

N-(4-Thioureido-phenyl)-acetamide

Cat. No.: B179110
CAS No.: 1614-33-1
M. Wt: 209.27 g/mol
InChI Key: WZUDNCUTQJSKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Thioureido-phenyl)-acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(carbamothioylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-6(13)11-7-2-4-8(5-3-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUDNCUTQJSKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375269
Record name N-(4-Thioureido-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-33-1
Record name N-(4-Thioureido-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1614-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide (CAS: 1614-33-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Thioureido-phenyl)-acetamide is a thiourea-containing aromatic amide that serves as a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities. We delve into the rationale behind its synthesis and application, offering detailed experimental protocols and highlighting its potential as a precursor for developing novel therapeutics. This document is intended to be a foundational resource for researchers exploring the potential of thiourea derivatives in areas such as antimicrobial and anticancer agent development.

Introduction: The Significance of the Thiourea Moiety

The thiourea functional group (-NH-(C=S)-NH-) is a critical pharmacophore in a vast array of biologically active compounds. Its unique ability to act as a hydrogen bond donor and acceptor, along with the reactivity of the sulfur atom, allows for diverse interactions with biological macromolecules. Thiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] this compound, CAS number 1614-33-1, represents a key building block within this chemical class. Its structure combines the thiourea moiety with a phenylacetamide backbone, a common feature in many bioactive molecules.[2] This guide will explore the synthesis, properties, and potential applications of this compound as a platform for further drug development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1614-33-1[3]
Molecular Formula C9H11N3OS[3]
Molecular Weight 209.27 g/mol [3]
Appearance Typically a solid-
Purity Available at ≥98%[3]
Classification Organic Building Block, Amine, Benzene Compound, Amide[4]

Note: Experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

2.1 Spectroscopic Profile

For unambiguous identification, the following spectroscopic characteristics are expected for this compound:

  • ¹H NMR: Expect distinct signals for the acetyl methyl protons, aromatic protons on the phenyl ring (likely showing a characteristic para-substitution pattern), and the amine/amide protons of the thiourea and acetamide groups. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the acetamide, the thiocarbonyl carbon (C=S) of the thiourea, the methyl carbon of the acetyl group, and the aromatic carbons should be observable.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (amide and thiourea), C=O stretching (amide), and C=S stretching (thiourea).

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to its molecular weight (209.27).

Synthesis and Purification

The synthesis of this compound is a multi-step process that provides a foundational workflow for creating a library of related derivatives. The general strategy involves the formation of an isothiocyanate intermediate from an amino-phenylacetamide precursor.[5]

Synthetic Workflow Rationale

The causality behind this synthetic approach is rooted in the reliable and high-yielding reactions involved. Starting with a readily available precursor like 4-aminoacetanilide ensures a cost-effective and efficient pathway to the desired thiourea derivative. The conversion of the primary amine to an isothiocyanate is a standard and robust transformation, which then readily reacts with ammonia to form the terminal thiourea.

G cluster_0 Synthesis of this compound A Start: 4-Aminoacetanilide B Step 1: Isothiocyanate Formation Reagents: Thiophosgene or similar A->B C Intermediate: N-(4-Isothiocyanato-phenyl)-acetamide B->C D Step 2: Thiourea Formation Reagent: Ammonia C->D E Product: This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.

  • Preparation of N-(4-isothiocyanatophenyl)acetamide:

    • To a stirred solution of 4-aminoacetanilide in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a thiocarbonyl transfer reagent like thiophosgene or carbon disulfide in the presence of a base.

    • Causality: The primary amine of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl reagent. The choice of a biphasic system can help to control the reaction rate and trap byproducts.

    • Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove water-soluble impurities and isolate the organic phase containing the isothiocyanate intermediate.

  • Formation of this compound:

    • Dissolve the crude N-(4-isothiocyanatophenyl)acetamide intermediate in a suitable organic solvent like acetone or tetrahydrofuran (THF).[5]

    • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, to the reaction mixture.

    • Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[5] This addition reaction is typically efficient and proceeds readily at room temperature.

    • Stir the reaction mixture until the starting isothiocyanate is consumed (monitor by TLC).

    • The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification and Validation:

    • Collect the crude product by filtration.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

    • Self-Validation: The purity of the final compound must be confirmed by measuring its melting point and comparing it to literature values (if available), and by spectroscopic analysis (NMR, IR, MS) to confirm the structure.

Biological Activity and Therapeutic Potential

While specific studies on this compound itself are limited in the public domain, the broader class of phenylacetamide and thiourea derivatives has been extensively investigated for various biological activities. This compound serves as an excellent starting point or intermediate for creating more complex molecules with enhanced potency and specificity.

  • Antibacterial and Antifungal Activity: Phenylacetamide derivatives have shown promising results against various bacterial strains, including Xanthomonas oryzae.[2][6] The mechanism of action for some of these derivatives involves the rupture of the bacterial cell membrane.[2][6] Similarly, thiourea derivatives are known fungicides.[1]

  • Anticancer Activity: Numerous studies have demonstrated the antiproliferative activity of thiourea and acetamide derivatives against various cancer cell lines, such as lung, cervical, breast, and prostate cancer cells.[7] Some diarylthiourea derivatives have been shown to induce S-phase cell cycle arrest and apoptosis in breast cancer cells.[7]

  • Enzyme Inhibition: The structural features of thiourea derivatives make them suitable candidates for enzyme inhibitors. For instance, modified benzoylthioureido phenyl derivatives have been designed as potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[8]

  • Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been reported to possess antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound or its derivatives, standardized in vitro assays are essential. Below is a representative workflow for evaluating antibacterial activity.

Workflow for Antibacterial Susceptibility Testing

G cluster_1 Workflow: Antibacterial Susceptibility Testing A Compound Preparation (Stock solution in DMSO) C Microbroth Dilution Assay (96-well plate format) A->C B Bacterial Culture (Logarithmic growth phase) B->C D Incubation (e.g., 37°C for 18-24h) C->D E Data Acquisition (Measure OD600 or use viability dye) D->E F Data Analysis (Determine MIC/EC50) E->F

Caption: General workflow for determining antibacterial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a framework for determining the MIC of a compound against a specific bacterial strain.

  • Preparation of Reagents and Materials:

    • Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Bacterial Strain: Grow the selected bacterial strain (e.g., E. coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO at the highest concentration used). Trustworthiness: Controls are essential to validate that the observed effects are due to the test compound and not other factors.

  • Assay Procedure (96-Well Plate):

    • Add 100 µL of broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the MIC.

    • The results can be used to compare the potency of different derivatives and guide structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential as a scaffold in drug discovery. Its straightforward synthesis allows for the creation of diverse chemical libraries. While this compound itself may exhibit modest biological activity, its true value lies in its role as a precursor for more complex and potent derivatives. Future research should focus on synthesizing and screening libraries of N-acyl and N-aryl substituted derivatives of this core structure to explore their potential as antibacterial, anticancer, and enzyme-inhibiting agents. Comprehensive SAR studies will be crucial in optimizing the therapeutic properties of this promising class of compounds.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (MDPI) [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (ResearchGate) [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (NIH) [Link]

  • The synthesis of N‐phenyl‐2‐((4‐(3‐phenylthioureido)phenyl)selanyl)acetamide (14) from the reaction of phenyl isothiocyanate with OSe 4 in MeOH. (ResearchGate) [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (Royal Society of Chemistry) [Link]

  • N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. (ResearchGate) [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (NIH) [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (NIH) [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (PubMed) [Link]

  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (NIH) [Link]

  • Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (ResearchGate) [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (ResearchGate) [Link]

  • [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (ResearchGate) [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (Royal Society of Chemistry) [Link]

  • Acetamide, N-(4-(phenylthio)phenyl)-. (PubChem) [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (Semantic Scholar) [Link]

  • Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. (Kyoto University Research Information Repository) [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (Indian Journal of Pharmaceutical Education and Research) [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (PubMed) [Link]

  • Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. (ResearchGate) [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (MDPI) [Link]

  • N-[4-(phenylamino)phenyl]acetamide. (PubChem) [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (Hyma Synthesis Pvt. Ltd) [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (Journal of Chemical, Biological and Physical Sciences) [https://www.jcbsc.org/storage/app/public/files/shares/Volume 11 Issue 1/4_JCBPS(A)11_1(Nov_2020)43-53.pdf]([Link] 11 Issue 1/4_JCBPS(A)11_1(Nov_2020)43-53.pdf)

  • Acetamide, N-(3-nitro(1,1'-biphenyl)-4-yl)-. (PubChem) [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

Sources

An In-depth Technical Guide to the Molecular Structure of N-(4-Thioureido-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration of the molecular structure of N-(4-Thioureido-phenyl)-acetamide, a compound of interest for researchers, scientists, and professionals in drug development. By dissecting its structural characteristics, spectroscopic signature, and chemical reactivity, we aim to provide a foundational understanding that informs its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of a Bifunctional Scaffold

This compound belongs to the diverse family of thiourea derivatives. These compounds are of significant interest in drug discovery due to the unique chemical nature of the thiourea moiety (-NH-C(S)-NH-). This functional group is a versatile pharmacophore, capable of forming strong hydrogen bonds and coordinating with metallic centers in enzymes, making it a privileged scaffold for designing inhibitors and modulators of various biological targets.[1][2] The presence of the acetamide group further functionalizes the molecule, potentially influencing its solubility, metabolic stability, and additional interactions with biological receptors. This guide elucidates the core structural features that underpin the chemical behavior and therapeutic potential of this molecule.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its composition and connectivity. This compound is a disubstituted benzene derivative featuring an acetamide group and a thioureido group in a para arrangement.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1614-33-1[3]
Molecular Formula C₉H₁₁N₃OS[3][4]
Molecular Weight 209.27 g/mol [3]
Monoisotopic Mass 209.06229 Da[4]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=S)N[4]
InChI Key WZUDNCUTQJSKJU-UHFFFAOYSA-N[4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10, fontname="sans-serif"];

// Atom Definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; S1 [label="S"]; N3 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; N1 [pos="-1.3,-2.1!"]; C7 [pos="-2.5,-1.4!"]; O1 [pos="-2.5,-0.4!"]; C8 [pos="-3.7,-2.1!"]; N2 [pos="3.7,0.7!"]; C9 [pos="4.9,0!"]; S1 [pos="4.9,-1.4!"]; N3 [pos="6.1,0.7!"]; H1 [pos="-0.3,0.7!"]; H2 [pos="1.2,1.7!"]; H3 [pos="3.4,-2.1!"]; H4 [pos="1.2,-3.1!"]; H5 [pos="-1.3,-3.1!"]; H6 [pos="-4.7,-1.6!"]; H7 [pos="-3.7,-3.1!"]; H8 [pos="-4.0, -1.4!"]; H9 [pos="3.7,1.7!"]; H10 [pos="6.1,1.7!"]; H11 [pos="7.1,0!"];

// Phenyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent Bonds C6 -- N1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C3 -- N2; N2 -- C9; C9 -- S1 [style=double]; C9 -- N3; // Hydrogen Bonds C1 -- H1; C2 -- H2; C4 -- H3; C5 -- H4; N1 -- H5; C8 -- H6; C8 -- H7; C8 -- H8; N2 -- H9; N3 -- H10; N3 -- H11;

}

Caption: 2D structure of this compound.

Conformational Analysis and Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its conformational properties can be inferred from related structures and theoretical principles.

  • Aromatic Core: The central phenyl ring is a rigid, planar scaffold.

  • Acetamide Group: The amide functional group (-NH-C=O) is itself planar due to resonance delocalization. However, there is rotational freedom around the C(phenyl)-N(amide) bond. In analogous structures like N-(4-hydroxyphenyl)acetamide, a significant twist of around 22-23 degrees is observed between the plane of the phenyl ring and the amide group.[5] This non-coplanar arrangement is a common feature that minimizes steric hindrance.

  • Thiourea Group: The thiourea moiety is also largely planar. The C=S bond is significantly longer than a C=O bond, and the group's rotational orientation relative to the phenyl ring will influence intermolecular interactions. In the solid state, thiourea derivatives are known to form extensive networks of hydrogen bonds involving the N-H protons and the sulfur atom, which acts as a hydrogen bond acceptor.[6] These interactions dictate the crystal packing and ultimately the material's bulk properties.[7][8]

Spectroscopic Signature for Structural Verification

Spectroscopic methods provide a fingerprint of a molecule's structure. The expected data for this compound are as follows:

Technique Expected Observations
¹H NMR ~2.1 ppm (singlet, 3H): Protons of the acetyl (CH₃) group. ~7.5-7.8 ppm (multiplet, 4H): Aromatic protons on the para-substituted phenyl ring, likely appearing as two distinct doublets (an AA'BB' system). Broad singlets (variable shifts): Three N-H protons (one from acetamide, two from thiourea) which are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.
¹³C NMR ~24 ppm: Acetyl methyl carbon. ~118-140 ppm: Four distinct signals for the aromatic carbons. ~169 ppm: Carbonyl carbon of the acetamide group. ~180 ppm: Thiocarbonyl carbon (C=S) of the thiourea group, which is characteristically downfield.
FT-IR (cm⁻¹) 3400-3100: Multiple bands corresponding to N-H stretching vibrations from both amide and thiourea groups. ~1660: Strong C=O stretching (Amide I band). ~1540: N-H bending and C-N stretching (Amide II band). ~1320: C-N stretching of the thiourea group. ~750-850: C=S stretching vibration.[9][10]
Mass Spectrometry The predicted monoisotopic mass is 209.06229 Da. Expected adducts in electrospray ionization include: [M+H]⁺: 210.06957 m/z [M+Na]⁺: 232.05151 m/z [M-H]⁻: 208.05501 m/z[4]

Synthesis and Characterization Workflow

A reliable synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The causality behind this workflow is to sequentially build the required functional groups onto the phenylenediamine scaffold.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Isothiocyanate Formation cluster_2 Step 3: Thiourea Formation cluster_3 Purification & Characterization A p-Phenylenediamine B N-(4-aminophenyl)acetamide A->B Acetic Anhydride Solvent (e.g., H₂O, AcOH) C N-(4-isothiocyanatophenyl)acetamide B->C Thiophosgene (CSCl₂) or equivalent Base (e.g., CaCO₃), Biphasic solvent D This compound C->D Ammonia (aq. NH₃) Solvent (e.g., Ethanol) E Crude Product D->E F Pure Product E->F Recrystallization (e.g., Ethanol/Water) G Verified Structure F->G Analysis (NMR, IR, MS, MP)

Caption: Synthetic workflow for this compound.

Experimental Protocol (Self-Validating System)

This protocol is based on established chemical transformations for aniline derivatives.[11] Each step includes validation checkpoints.

Step 1: Synthesis of N-(4-aminophenyl)acetamide

  • Rationale: Selective mono-acetylation of p-phenylenediamine is required. Acetic anhydride is a potent acetylating agent.

  • Procedure: Dissolve p-phenylenediamine in dilute acetic acid. Cool the solution in an ice bath. Add acetic anhydride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Validation: Filter the solid, wash with cold water, and dry. Confirm identity via Thin Layer Chromatography (TLC) and melting point comparison with literature values.

Step 2: Synthesis of N-(4-isothiocyanatophenyl)acetamide

  • Rationale: The amino group is converted to an isothiocyanate, a reactive intermediate for forming the thiourea. Thiophosgene is the classic reagent for this transformation.

  • Procedure: Suspend N-(4-aminophenyl)acetamide in a biphasic system (e.g., chloroform/water) with an acid scavenger like calcium carbonate.

  • Add a solution of thiophosgene in chloroform dropwise at 0°C.

  • Stir vigorously for several hours until the reaction is complete (monitored by TLC).

  • Validation: Separate the organic layer, wash, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude isothiocyanate can often be used directly or confirmed by the appearance of a strong IR absorption band around 2100 cm⁻¹.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: The electrophilic isothiocyanate carbon is attacked by the nucleophilic ammonia to form the final thiourea derivative.

  • Procedure: Dissolve the crude N-(4-isothiocyanatophenyl)acetamide in a suitable solvent like ethanol.

  • Add aqueous ammonia in excess and stir at room temperature. The reaction is typically complete within a few hours, often indicated by the precipitation of the product.

  • Validation & Purification: Filter the precipitated solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals. The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as detailed in Section 3.

Structure-Activity Relationships in Drug Development

The molecular structure of this compound contains several key features that are crucial for its potential biological activity.

  • Hydrogen Bonding Hub: The thiourea moiety is a potent hydrogen bond donor (two N-H groups) and acceptor (the sulfur atom). The acetamide group provides an additional N-H donor and a C=O acceptor. This dense network of H-bonding sites allows the molecule to form specific, high-affinity interactions with enzyme active sites or protein receptors.[2]

  • Aromatic Scaffold: The phenyl ring provides a rigid scaffold for orienting the functional groups and can participate in π-π stacking or hydrophobic interactions within a binding pocket.

  • Modulation of Properties: The interplay between the electron-withdrawing acetamide group and the electron-donating thioureido group influences the electronic properties of the entire molecule, which can affect its binding affinity and reactivity.

Caption: Key pharmacophoric features of the molecule.

Thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[6][11][12] The ability of the thiourea scaffold to interact with key enzymes and receptors is central to these activities.[6][13] Therefore, this compound serves as a valuable lead compound for further modification and optimization in drug discovery programs.

Conclusion

This compound is a molecule defined by the interplay of its three core components: the rigid aromatic ring, the hydrogen-bonding acetamide group, and the versatile thiourea pharmacophore. Its structure allows for a rich network of intermolecular interactions, which governs its solid-state properties and its potential for high-affinity binding to biological targets. A thorough understanding of its synthesis, spectroscopic properties, and structural features, as outlined in this guide, is essential for any researcher aiming to exploit its potential in medicinal chemistry or materials science.

References

  • Nigar, M. et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]

  • Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457. Available at: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]

  • PubChemLite. This compound (C9H11N3OS). PubChemLite. Available at: [Link]

  • PubChem. N-[4-(phenylamino)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Murtaza, G. et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 8(7). Available at: [Link]

  • PubChem. Acetamide, N-(4-(phenylthio)phenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • A. Papakyriakou, et al. (2020). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Polyhedron, 179, 114371. Available at: [Link]

  • NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Chemical structure of N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

  • ResearchGate. The synthesis of N‐phenyl‐2‐((4‐(3‐phenylthioureido)phenyl)selanyl)acetamide (14). ResearchGate. Available at: [Link]

  • Mary, Y.S. et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(7), 219. Available at: [Link]

  • ATB. N-(4-Acetylphenyl)acetamide. The Automated Topology Builder. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. MJAS. Available at: [Link]

  • Li, Y. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. Available at: [Link]

  • Tereshchenko, D. et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4272. Available at: [Link]

  • NIST. Infrared Spectrum of Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. Thiourea Derivatives in Agrochemical Discovery and Development. ACS Publications. Available at: [Link]

  • IJRAR. PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Gowda, B.T. et al. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(11), 588-594. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(4-Thioureido-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Therapeutic Candidate

Abstract

N-(4-Thioureido-phenyl)-acetamide is a synthetic molecule integrating two key pharmacophores: a thiourea group and a phenyl-acetamide scaffold. While direct experimental data on this specific compound is not publicly available, its structural components have been extensively studied in medicinal chemistry. This guide synthesizes the known biological activities and mechanisms of action of thiourea and N-phenylacetamide derivatives to propose a plausible, multi-faceted mechanism of action for this compound. We hypothesize that this compound is a promising candidate for anticancer therapy, potentially acting through the inhibition of key signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment. This document provides a comprehensive overview of the scientific rationale, proposes potential therapeutic targets, and outlines experimental workflows for the validation of its mechanism of action.

Introduction: Unveiling a Molecule of Interest

This compound emerges as a molecule of significant interest due to its hybrid structure, which combines the well-established biological activities of thiourea and N-phenylacetamide moieties. The thiourea functional group is a cornerstone in the design of various therapeutic agents, renowned for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the N-phenylacetamide scaffold is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and target engagement.[3][4] The strategic combination of these two pharmacophores in this compound suggests the potential for synergistic or novel mechanisms of action, making it a compelling candidate for further investigation, particularly in the field of oncology.

This technical guide will deconstruct the potential contributions of each molecular component to the overall pharmacological profile of this compound, culminating in a hypothesized mechanism of action. We will delve into the structure-activity relationships of related compounds and propose a roadmap for the experimental validation of our hypotheses.

The Thiourea Moiety: A Versatile Pharmacophore

The thiourea group (-NH-C(=S)-NH-) is a highly versatile functional group in drug design, primarily due to its ability to form strong hydrogen bonds with biological targets.[1] This interaction is fundamental to the diverse pharmacological activities observed in thiourea derivatives.

Anticancer Activity of Thiourea Derivatives

A substantial body of research highlights the potent anticancer properties of thiourea derivatives.[2][5][6] Their mechanisms of action are often multi-targeted and can include:

  • Enzyme Inhibition: Thiourea-containing compounds have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a common target, and its inhibition can halt downstream signaling pathways responsible for cell growth and division.[6]

    • Topoisomerases: Inhibition of these enzymes leads to DNA damage and subsequent apoptosis.[7]

    • Carbonic Anhydrases: Certain isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[8]

  • Induction of Apoptosis: Many thiourea derivatives have been demonstrated to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from replicating.[2]

The anticancer efficacy of thiourea derivatives is significantly influenced by the nature of the substituents on the phenyl rings.[5] Electron-withdrawing or donating groups can modulate the electronic properties of the thiourea moiety, affecting its binding affinity to target proteins.

The N-Phenylacetamide Scaffold: Modulating Pharmacokinetics and Target Interaction

The N-phenylacetamide moiety is a common structural feature in a wide array of approved drugs, valued for its ability to influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][9]

Role of the Acetamide Group in Drug Design

The acetamide group (-NHCOCH₃) can significantly impact a molecule's biological activity through:

  • Hydrogen Bonding: The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in the binding pockets of target proteins.[9][10]

  • Physicochemical Properties: The acetamide group can modulate a compound's solubility and lipophilicity, which are critical for its bioavailability and ability to cross cellular membranes.[9]

  • Metabolic Stability: The acetamide group can influence the metabolic stability of a compound, potentially leading to a longer half-life in the body.

Acetanilide (N-phenylacetamide) itself was one of the first synthetic analgesic and antipyretic drugs, and its derivatives continue to be explored for various therapeutic applications, including anticancer and anti-inflammatory activities.[4][11]

Hypothesized Mechanism of Action of this compound

Based on the known properties of its constituent moieties, we propose a multi-pronged mechanism of action for this compound, primarily centered on its potential as an anticancer agent.

We hypothesize that this compound acts as a dual inhibitor of key signaling pathways and an inducer of apoptosis.

The thioureido group is predicted to be the primary driver of its cytotoxic activity, likely through interactions with the ATP-binding pockets of protein kinases or other enzymes critical for cancer cell survival. The N-phenylacetamide portion is expected to contribute to the overall efficacy by optimizing the compound's pharmacokinetic properties and potentially providing additional points of interaction within the target's binding site.

A potential signaling pathway that could be targeted is the EGFR signaling cascade, which is frequently dysregulated in various cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound This compound Compound->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Proposed Therapeutic Applications and Experimental Validation

Given the strong evidence for the anticancer effects of both thiourea and N-phenylacetamide derivatives, the primary therapeutic application for this compound is likely to be in oncology.

Potential Cancer Targets

Based on the literature for related compounds, this compound could be effective against a range of solid tumors, including but not limited to:

  • Lung Cancer

  • Breast Cancer

  • Colon Cancer

  • Prostate Cancer

Experimental Workflow for Mechanism of Action Validation

A rigorous experimental plan is essential to validate the hypothesized mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A1 Synthesis and Characterization A2 Cytotoxicity Screening (MTT Assay) A1->A2 A3 Enzyme Inhibition Assays (e.g., Kinase Glo) A2->A3 A4 Apoptosis Assays (Annexin V/PI Staining) A2->A4 A5 Cell Cycle Analysis (Flow Cytometry) A2->A5 A6 Western Blotting for Signaling Proteins A3->A6 B1 Xenograft Mouse Model A6->B1 B2 Pharmacokinetic Studies B1->B2 B3 Toxicity Studies B1->B3

Caption: A proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Western Blotting for Phospho-EGFR

  • Cell Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression.

Structure-Activity Relationship (SAR) Insights from Analogs

While SAR data for this compound is unavailable, we can infer potential relationships from studies on related thiourea and acetamide derivatives.

Compound Class Structural Modification Impact on Activity Reference
Phenylthiourea DerivativesElectron-withdrawing groups on the phenyl ringIncreased cytotoxicity[5]
Phenylthiourea DerivativesBulky substituents on the phenyl ringVariable effects, can improve selectivity[5]
N-Phenylacetamide DerivativesSubstitution on the phenyl ringModulates analgesic and anti-inflammatory activity[3]
N-Phenylacetamide DerivativesIntroduction of heterocyclic ringsCan enhance anticancer and antimicrobial activity[12]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, therapeutic candidate. The convergence of the well-documented anticancer activities of the thiourea moiety and the favorable pharmacological properties of the N-phenylacetamide scaffold provides a strong rationale for its investigation as a novel anticancer agent. Our hypothesized mechanism of action, centered on the dual inhibition of key oncogenic signaling pathways and the induction of apoptosis, offers a clear framework for future research.

The immediate next steps should focus on the chemical synthesis of this compound and the initiation of the proposed in vitro experimental workflow. Elucidating its precise molecular targets and understanding its ADME and toxicity profiles will be crucial for its potential translation into a clinical setting. The insights gained from these studies will not only validate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of hybrid molecules in drug discovery.

References

  • Abbas, S.Y., Al-Harbi, R.A., & El-Sharief, M.A.S. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • Cunha, R. L. O. R., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5723. [Link]

  • El-Gaby, M.S.A., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • Patel, R. V., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2598. [Link]

  • Li, Q., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(3), 678. [Link]

  • Shearer, B. G., et al. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901–1905. [Link]

  • Wang, C., et al. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5623. [Link]

  • Kumar, V., et al. (2014). Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 14(6), 910–920. [Link]

  • Kumar, A., & Narasimhan, B. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(3), 100030. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 104-107. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6614. [Link]

  • Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. [Link]

  • Sharma, P. C., & Kumar, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 15(7), 544-551. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. [Link]

  • Iannelli, P., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(11), 2028-2043. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]

  • Sari, Y., et al. (2022). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Indonesian Journal of Pharmacy, 33(1), 10-19. [Link]

  • Kim, L. (2023, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(4), 1649-1663. [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press. [Link]

  • Iannelli, P., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(11), 2028-2043. [Link]

  • Jarman, P. J., et al. (2020). Thiourea and Guanidine Compounds and their Iridium Complexes in Drug-Resistant Cancer Cell Lines: Structure-Activity Relationship. ChemRxiv. [Link]

  • Tok, F., et al. (2021). Synthesis and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 15(1), 1-18. [Link]

  • Bua, S., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]

  • Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press. [Link]

  • Avdović, E., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8049. [Link]

  • Hussein, N. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 1-18. [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 144(35), 16046–16055. [Link]

  • Zhang, L., et al. (2018). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. European Journal of Medicinal Chemistry, 157, 106-117. [Link]

Sources

An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide: Synthesis, Biological Potential, and Research Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of drug discovery. N-(4-Thioureido-phenyl)-acetamide emerges from this principle, integrating two moieties of significant biological relevance: the acetamide group, a common feature in many pharmaceutical agents, and the thiourea backbone, a versatile scaffold known for a wide spectrum of biological activities.[1][2] The thiourea motif, with its potent hydrogen bonding capabilities and ability to coordinate with metal ions, has been extensively explored, leading to compounds with demonstrated anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its potential therapeutic applications, supported by detailed experimental protocols for its evaluation.

Section 1: Synthesis and Characterization

The synthesis of this compound is a logical, multi-step process that begins with readily available starting materials. The overall strategy involves the preparation of the key intermediate, N-(4-aminophenyl)acetamide, followed by the introduction of the thiourea functionality.

Synthesis Pathway

The synthesis can be logically divided into two primary stages:

  • Preparation of N-(4-aminophenyl)acetamide (Precursor): This intermediate, also known as 4-aminoacetanilide, is typically synthesized by the reduction of N-(4-nitrophenyl)acetamide.[4][5] This step is crucial as it establishes the core phenyl-acetamide structure with a reactive amino group poised for further modification.

  • Formation of the Thiourea Moiety: The terminal amino group of N-(4-aminophenyl)acetamide is then converted to a thiourea. A common and effective method involves its reaction with a thiocyanate salt, such as ammonium thiocyanate, in an acidic medium to form the target compound.[6] This reaction proceeds via an in-situ generated isothiocyanate intermediate which is then attacked by an unreacted amine.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thiourea Formation PNA N-(4-nitrophenyl)acetamide PAA N-(4-aminophenyl)acetamide PNA->PAA Reduction (e.g., Fe/HCl or H₂, Pd/C) Target This compound PAA->Target Acidic Conditions (e.g., HCl) ATC Ammonium Thiocyanate (NH₄SCN) ATC->Target

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of N-(4-aminophenyl)acetamide [4]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-nitrophenyl)acetamide (18.0 g, 0.1 mol), iron filings (33.5 g, 0.6 mol), and 200 mL of a 1:1 ethanol/water mixture.

  • Reaction: Add 5 mL of concentrated hydrochloric acid to the stirred suspension. Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, hot-filter the mixture through a bed of celite to remove the iron and iron oxides.

  • Isolation: Reduce the volume of the filtrate by approximately half using a rotary evaporator. Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Purification: Collect the resulting crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product, N-(4-aminophenyl)acetamide, should be obtained as a light-colored solid.

Step 2: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) in 100 mL of 2M hydrochloric acid.

  • Reaction: To this solution, add ammonium thiocyanate (8.4 g, 0.11 mol) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove any unreacted salts. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. In the 1H NMR spectrum, characteristic signals would include singlets for the acetyl methyl protons and the NH protons, as well as doublets for the para-substituted aromatic protons.[7] The 13C NMR spectrum would show a characteristic peak for the thiocarbonyl (C=S) carbon typically in the range of 178-184 ppm.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include N-H stretching vibrations (around 3200-3400 cm-1), C=O stretching of the amide (around 1660 cm-1), and C=S stretching (around 1200-1300 cm-1).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[8]

Section 2: Biological Activities and Therapeutic Potential

While specific data for this compound is emerging, the extensive research on its parent scaffolds strongly suggests a rich pharmacological profile. Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antibacterial effects.[9]

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents.[3] Their mechanism of action is often multifactorial, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[3][10]

  • Cytotoxicity: Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[11] For instance, certain N-acylthiourea derivatives have demonstrated significant activity against human colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values in the low micromolar range, comparable or even superior to standard drugs like doxorubicin.[10]

  • Enzyme Inhibition: A key mechanism for the anticancer effect of many thiourea derivatives is the inhibition of protein kinases.[12][13] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, derivatives have been identified as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle, and Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in tumors.[10][12]

Table 1: Representative Anticancer Activity of Related Thiourea Derivatives

Compound ClassCancer Cell LineReported IC50 (µM)Reference
N-acylthiourea DerivativeHCT116 (Colon)1.11[10]
N-acylthiourea DerivativeHepG2 (Liver)1.74[10]
Thiazolidine-based IKKβ inhibitorRAW 264.70.2 - 1.7[13]
N-aryl-N'-arylmethylureaPC3 (Prostate)< 3.0[14]
Enzyme Inhibition

Beyond kinases involved in cancer, thiourea derivatives are known to inhibit other classes of enzymes.

  • Urease Inhibition: Urease is a key enzyme in several pathological conditions, including infections by Helicobacter pylori. Thiourea itself is a standard urease inhibitor, and many of its derivatives show potent inhibitory activity, with IC50 values often in the low micromolar range.[15][16][17] The thiocarbonyl sulfur is thought to be crucial for coordinating with the nickel ions in the enzyme's active site.

Antibacterial Activity

The thiourea scaffold is present in several compounds with known antibacterial properties.[1] The mechanism can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes. Evaluation is typically performed against a panel of Gram-positive and Gram-negative bacteria.[18]

Section 3: Experimental Workflows and Protocols

To evaluate the biological potential of this compound, a series of standardized in vitro assays are required.

Workflow for Biological Evaluation

Biological_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC₅₀ Determination Cytotoxicity->IC50 Antibacterial Antibacterial Screen (Disk Diffusion) MIC MIC Antibacterial->MIC MIC Determination Enzyme Enzyme Inhibition (e.g., Urease) Enzyme->IC50 Kinase Kinase Inhibition Profiling IC50->Kinase Apoptosis Apoptosis Assay IC50->Apoptosis

Figure 2: A tiered workflow for the biological evaluation of the target compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)[19][20]

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium along with 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 492 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay[18][21]

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific protein kinase.

  • Reaction Setup: In a 96-well plate, add the following components in kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT):[20]

    • The test compound at various concentrations.

    • The target kinase enzyme (e.g., EGFR, Plk1) at a predetermined concentration.

    • The specific peptide or protein substrate for the kinase.

  • Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of typically 100 µM and 10 mM, respectively.[21]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

    • ELISA-based Assays: Uses a phospho-specific antibody to detect the phosphorylated substrate.

  • Analysis: Determine the kinase activity at each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.

Protocol: Antibacterial Disk Diffusion Assay[23][24][25]

This is a standard preliminary test to screen for antibacterial activity.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[22]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[22]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate. Place the disks onto the inoculated agar surface.

  • Controls: Include a negative control disk (solvent only) and a positive control disk with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antibacterial activity.

Section 4: Conclusion and Future Perspectives

This compound represents a molecule of considerable interest, built upon a foundation of proven pharmacophores. The synthetic route is straightforward, and the established biological activities of its parent scaffolds provide a strong rationale for its investigation as a potential therapeutic agent. The broad biological activity profile of thiourea derivatives suggests that this compound could be a valuable lead structure, particularly in the fields of oncology and infectious diseases.[9]

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl ring and acetamide group, will be crucial for optimizing potency and selectivity. Mechanistic studies to identify specific molecular targets, such as particular kinases or other enzymes, will further illuminate its therapeutic potential and guide its development as a next-generation drug candidate.

References

  • PrepChem. Preparation of 4′-aminoacetanilide. Available from: [Link]

  • Khan, M., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4906. Available from: [Link]

  • Chen, Y., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1020. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]

  • Gaidhane, P. K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120. Available from: [Link]

  • Abu-Yosef, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. Available from: [Link]

  • Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals, 16(11), 1618. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Faihan, A. S., et al. (2021). Promising bio-active complexes of platinum(II) and palladium(II) derived from heterocyclic thiourea: Synthesis, characterization, DFT, molecular docking, and anti-cancer studies. Journal of Molecular Structure, 1246, 131174. Available from: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 110-113. Available from: [Link]

  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2337. Available from: [Link]

  • Wang, Y., et al. (2016). Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors. European Journal of Medicinal Chemistry, 124, 74-84. Available from: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]

  • Wieber, J., et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules, 27(3), 1017. Available from: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 196, 112363. Available from: [Link]

  • Moujir, L., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 71-79. Available from: [Link]

  • Al-Hourani, B. J. (2020). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv. Available from: [Link]

  • Zhang, Y., et al. (2019). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Organic & Biomolecular Chemistry, 17(12), 3124-3128. Available from: [Link]

  • Al-Azzawi, A. M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6398. Available from: [Link]

  • Khan, K. M., et al. (2023). Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. Available from: [Link]

  • de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(1), 1. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Gallorini, M., et al. (2025). Discovery of N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine as a new potent nitric oxide synthase inhibitor against glioma progression. Molecular Diversity. Available from: [Link]

  • de C. dos Santos, L. D., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

  • Jabri, E., & Karplus, P. A. (1998). The Urease-Catalyzed Hydrolysis of Thiourea and Thioacetamide. Archives of Biochemistry and Biophysics, 349(1), 101-104. Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Bai, W., et al. (2020). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Tetrahedron Letters, 61(19), 151838. Available from: [Link]

  • Farooqi, S. I., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2639. Available from: [Link]

  • Wei, L., et al. (2018). Studies on the crystal structure and characterization of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea. Journal of Molecular Structure, 1155, 638-644. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Drabowicz-Chabrowska, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018. Available from: [Link]

  • Peko, Y., et al. (2020). Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling. Organic & Biomolecular Chemistry, 18(38), 7573-7578. Available from: [Link]

  • Wang, G. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

  • Sarker, S. D., & Nahar, L. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29380. Available from: [Link]

  • Tamami, B., et al. (2004). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 13(3), 227-234. Available from: [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro test. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Pharmaceuticals, 15(10), 1205. Available from: [Link]

  • European Union Reference Laboratory for Antimicrobial Resistance. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Murtala, Y., et al. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

  • Khan, K. M., et al. (2021). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Journal of the Chemical Society of Pakistan, 43(3). Available from: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Investigating N-(4-Thioureido-phenyl)-acetamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiourea scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role in the design of potent enzyme inhibitors. When coupled with an acetamide moiety, as seen in N-(4-Thioureido-phenyl)-acetamide, a molecule of significant, yet underexplored, therapeutic potential emerges. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound as a putative inhibitor of clinically relevant enzymes. Drawing upon established structure-activity relationships (SAR) of analogous compounds, we present detailed, field-proven protocols for assessing its inhibitory activity against urease and acetylcholinesterase, two enzymes implicated in a range of pathologies from infectious diseases to neurodegeneration. This document is intended to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale

The quest for novel enzyme inhibitors is a driving force in modern drug discovery. The ability to selectively modulate enzyme activity offers therapeutic interventions for a myriad of diseases. The compound this compound is a compelling candidate for investigation due to the convergence of two critical pharmacophores: the thiourea group and the N-phenylacetamide tail.

  • The Thiourea Moiety: A Versatile Pharmacophore The thiourea group (–NH–C(S)–NH–) is a well-established pharmacophore in a multitude of enzyme inhibitors. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions often found in enzyme active sites, underpins its inhibitory action against various enzymes, including urease, tyrosinase, and various kinases.

  • The N-Phenylacetamide Moiety: A Modulator of Specificity and Potency The N-phenylacetamide portion of the molecule is not merely a structural support. The acetamide group itself can participate in hydrogen bonding interactions within an enzyme's active site. Furthermore, the phenyl ring provides a scaffold that can be functionalized to enhance binding affinity and selectivity for the target enzyme. The interplay between these two moieties in this compound suggests a strong potential for potent and selective enzyme inhibition.

This guide will focus on two primary, mechanistically distinct enzyme targets for which thiourea and acetamide derivatives have shown significant inhibitory activity: urease and acetylcholinesterase.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reduction of a nitro group, followed by the formation of an isothiocyanate and subsequent reaction with ammonia.

Part A: Synthesis of the Precursor, N-(4-aminophenyl)acetamide

The starting material for the synthesis is p-nitroacetanilide, which is reduced to N-(4-aminophenyl)acetamide. A common and effective method involves the use of a metal catalyst in an acidic medium.[1]

Protocol 2.1: Reduction of p-Nitroacetanilide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroacetanilide (1 equivalent).

  • Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • To this suspension, add a reducing agent. A common choice is iron powder (Fe) in the presence of a catalytic amount of acetic acid or hydrochloric acid.[1]

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), the hot solution is filtered to remove the iron catalyst.

  • The filtrate is then neutralized with a base, such as sodium carbonate, to precipitate the N-(4-aminophenyl)acetamide.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-aminophenyl)acetamide.

Part B: Synthesis of this compound

The conversion of the amino group of N-(4-aminophenyl)acetamide to a thiourea functionality can be achieved through a two-step process involving the formation of an isothiocyanate intermediate.

Protocol 2.2: Thiourea Formation

  • Step 1: Formation of the Isothiocyanate. Dissolve N-(4-aminophenyl)acetamide (1 equivalent) in a suitable solvent such as acetone or chloroform.

  • Add thiophosgene (CSCl₂) dropwise to the cooled solution with constant stirring. The reaction is typically carried out in the presence of a base, like calcium carbonate, to neutralize the HCl byproduct.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Step 2: Reaction with Ammonia. The resulting isothiocyanate solution is then reacted with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to form the final product, this compound.

  • The product will precipitate out of the solution and can be collected by filtration.

  • The crude product should be washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Purification can be achieved by recrystallization to obtain the final compound of high purity.

Caption: Workflow for the urease inhibition assay.

4.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, measured at 412 nm. [2][3] Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • This compound (test inhibitor)

  • Donepezil or Galantamine (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Protocol 4.2: Acetylcholinesterase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test and standard inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test inhibitor solution at various concentrations to the test wells.

    • Add 20 µL of the standard inhibitor solution to the positive control wells.

    • Add 20 µL of the solvent (e.g., DMSO) to the negative control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 20 µL of the AChE solution to all wells and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of test / Rate of negative control)] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR data for this compound is not available, we can infer potential structure-activity relationships from studies on related N-phenylthiourea and acetamide derivatives.

Table 1: SAR of N-Phenylthiourea Derivatives as Urease Inhibitors

Substitution on Phenyl RingEffect on Urease InhibitionReference
Electron-donating groups (e.g., -OH, -OCH₃)Generally increases activity[4]
Electron-withdrawing groups (e.g., -NO₂, -Cl)Variable effects, can increase or decrease activity depending on position[4]
N-monosubstituted thioureasOften more potent than N,N'-disubstituted analogs due to reduced steric hindrance[5]

Table 2: SAR of Acetamide Derivatives as Cholinesterase Inhibitors

Structural FeatureEffect on Cholinesterase InhibitionReference
Acetamide groupCan form key hydrogen bonds in the active site[6]
Aromatic ring systemParticipates in π-π stacking and hydrophobic interactions[7]
Linker between aromatic ring and other functionalitiesLength and flexibility can influence binding affinity[7]

Based on these general SAR principles, the unsubstituted phenyl ring in this compound provides a baseline activity that could potentially be enhanced by the addition of electron-donating or specific electron-withdrawing groups.

Relevant Signaling Pathways

6.1. Helicobacter pylori Urease and Gastric Mucosa Damage

Inhibition of H. pylori urease is a key strategy to combat infections by this bacterium. Urease allows the bacterium to survive the acidic environment of the stomach by producing ammonia, which neutralizes gastric acid. This process, however, is also damaging to the gastric mucosa.

H_pylori_Urease_Pathway Urea Urea H_pylori Helicobacter pylori Urea->H_pylori Urease Urease H_pylori->Urease Ammonia_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia_CO2 Hydrolysis Inhibitor This compound Inhibitor->Urease Inhibition Neutralization Neutralization of Gastric Acid Ammonia_CO2->Neutralization Damage Gastric Mucosal Damage Ammonia_CO2->Damage Survival Bacterial Survival and Colonization Neutralization->Survival

Caption: Role of urease in H. pylori pathogenesis and its inhibition.

6.2. Acetylcholine Signaling and Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. [8][9]

Acetylcholine_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicles Acetylcholine Vesicles Presynaptic_Neuron->Acetylcholine_Vesicles Release Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicles->Synaptic_Cleft Release Acetylcholine_Receptors Acetylcholine Receptors Synaptic_Cleft->Acetylcholine_Receptors Binding Acetylcholinesterase Acetylcholinesterase (AChE) Synaptic_Cleft->Acetylcholinesterase Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Acetylcholine_Receptors->Signal_Transmission Choline_Acetate Choline + Acetate Acetylcholinesterase->Choline_Acetate Inhibitor This compound Inhibitor->Acetylcholinesterase Inhibition

Caption: Acetylcholine signaling at the synapse and the action of AChE inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel enzyme inhibitors. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to investigate its potential against urease and acetylcholinesterase. Future studies should focus on the synthesis of a library of derivatives with substitutions on the phenyl ring to establish a clear structure-activity relationship. Furthermore, kinetic studies should be performed to elucidate the mechanism of inhibition, and in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified.

References

  • Khan, K. M., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 79, 235-245. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

  • Patel, A. B., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Yuan, Y., et al. (2020). Synthesis and Structure-Activity Relationship Studies of N-monosubstituted Aroylthioureas as Urease Inhibitors. Medicinal Chemistry, 16(8), 1145-1154. [Link]

  • Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(11), 2218-2228. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1013-1017. [Link]

  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. [Link]

  • PrepChem. (n.d.). Preparation of 4′-aminoacetanilide. [Link]

  • Singh, R., Kaur, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. [Link]

  • Research Journal of Pharmacognosy. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. [Link]

  • ACS Omega. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. [Link]

  • PubMed Central (PMC). (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. [Link]

  • MDPI. (2020). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. [Link]

  • PubMed. (2007). Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. [Link]

  • Drugs.com. (2023). Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

  • ResearchGate. (2019). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]

  • PubMed. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Thioureido-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Thioureido-phenyl)-acetamide. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure the success of your synthesis.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its structure, featuring both a thiourea and an acetamide moiety, allows for diverse chemical modifications. The most common laboratory-scale synthesis involves the conversion of the primary amino group of N-(4-aminophenyl)acetamide into a thiourea. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide provides a structured approach to troubleshooting these challenges.

Core Synthetic Pathway

The conversion of N-(4-aminophenyl)acetamide to the target thiourea is typically achieved via reaction with ammonium thiocyanate in the presence of an acid catalyst. This method is generally preferred for its operational simplicity and the accessibility of reagents.

G cluster_0 Starting Material cluster_1 Reagents & Conditions cluster_2 Product SM N-(4-aminophenyl)acetamide Reagents 1. Ammonium Thiocyanate (NH4SCN) 2. Hydrochloric Acid (cat.) 3. Heat (Reflux in Ethanol) Prod This compound Reagents->Prod

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I optimize the reaction?

Low yield is the most frequent complaint. The root cause often lies in one of several areas: incomplete conversion, reagent instability, or side reactions. A systematic approach is crucial for diagnosis.

G start Low Yield Observed check_tlc Analyze crude reaction by TLC. Is starting material (SM) present? start->check_tlc incomplete Diagnosis: Reaction Incomplete check_tlc->incomplete  Yes   side_products Are significant side products or streaking observed? check_tlc->side_products  No or Minor SM   optimize Action: Optimize Reaction - Increase reaction time or temperature. - Verify catalyst (HCl) addition and concentration. - Use fresh, dry reagents. incomplete->optimize end Yield Improved optimize->end purification_issue Diagnosis: Purification Loss / Side Reactions side_products->purification_issue  Yes   side_products->end  No   characterize_side Action: Characterize Impurities - Consult 'Common Side Products' table. - Use anhydrous solvents to prevent hydrolysis. - Optimize purification method. purification_issue->characterize_side characterize_side->end

Caption: Troubleshooting flowchart for low reaction yield.

For a more detailed breakdown, consult the following table:

Table 1: Troubleshooting Low Reaction Yield

Potential CauseRecommended Solution & Rationale
Incomplete Reaction Extend Reaction Time/Increase Temperature: The amino group of N-(4-aminophenyl)acetamide is deactivated by the electron-withdrawing acetamide group, slowing the reaction. Monitor progress by TLC until the starting material spot disappears. Increasing temperature (e.g., ensuring vigorous reflux) can overcome the activation energy barrier.[1]
Reagent Degradation Use Fresh, Dry Reagents: Ammonium thiocyanate is hygroscopic and can decompose over time. Use a freshly opened bottle or dry the reagent in a vacuum oven before use. Ensure your solvent (e.g., ethanol) is anhydrous.
Ineffective Catalyst Verify Acid Addition: The reaction requires an acidic medium to facilitate the in-situ formation of isothiocyanic acid from ammonium thiocyanate. Ensure that a catalytic amount of concentrated HCl has been added.
Product Hydrolysis Maintain Anhydrous Conditions: Thioureas can be susceptible to hydrolysis back to the amine under prolonged heating in the presence of water, especially under acidic or basic conditions.[1] Using dry solvents and equipment is critical.
Premature Precipitation Ensure Complete Dissolution: If the starting material or product precipitates from the reaction mixture before the reaction is complete, the reaction will stop. If necessary, add more solvent to maintain a homogeneous solution at reflux.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of byproducts is a common source of impurity and low yield. Identifying these impurities is the first step toward minimizing them.

Table 2: Common Side Products and Their Mitigation

Impurity DescriptionPlausible Cause & MechanismMitigation Strategy
Unreacted Starting Material Incomplete reaction. See "Low Yield" section above.Drive the reaction to completion by optimizing time, temperature, and catalyst.[1]
Bis-(4-acetamidophenyl)thiourea The highly reactive isothiocyanate intermediate (formed in-situ) can react with another molecule of the starting amine instead of with ammonia.This is less common when using ammonium thiocyanate as the thiourea source but can occur. Ensure the reaction is well-stirred and that the local concentration of reagents is uniform.
N-(4-aminophenyl)acetamide Hydrolysis of the product's thiourea group during reaction or acidic/basic workup.Perform the reaction under strictly anhydrous conditions. Neutralize the workup solution while keeping it cool to prevent base-catalyzed hydrolysis.
4-Aminophenol Hydrolysis of the amide group under harsh acidic or basic conditions, especially with prolonged heating.Avoid excessively strong acids or bases and prolonged heating times. A gentle workup is recommended.
Q3: The reaction using ammonium thiocyanate isn't working. Is there an alternative method?

While the ammonium thiocyanate method is common, other reagents can be used to form thioureas.[2][3]

  • From an Isothiocyanate: The most direct route for many thioureas is the reaction of an amine with an isothiocyanate.[1] For your target molecule, you would react N-(4-aminophenyl)acetamide with a reagent that delivers the C=S and NH2 groups.

  • From Carbon Disulfide: An amine can react with carbon disulfide to form a dithiocarbamate salt, which can then be converted to a thiourea.[3] This method is useful when the corresponding isothiocyanate is not available.[1]

  • Thionation of Urea: The corresponding urea, N-(4-ureido-phenyl)-acetamide, could be synthesized and then thionated using a reagent like Lawesson's reagent.[4] This is generally a more complex, multi-step approach.

Expert Insight: For this specific target, sticking with and optimizing the ammonium thiocyanate route is typically the most efficient strategy before exploring more complex or hazardous alternatives like those involving thiophosgene.[5]

Q4: What are the best practices for purifying this compound?

Purification is critical to obtaining a high-quality final product.

  • Workup: The most common workup procedure involves pouring the cooled reaction mixture into a large volume of ice-cold water. The product, being sparingly soluble in water, will precipitate out. This helps to remove unreacted ammonium thiocyanate and other water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the crude solid. Ethanol or an ethanol-water mixture is often a suitable solvent system.[6] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed.[7] A solvent system with moderate polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is a good starting point. Monitor fractions by TLC to isolate the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific lab conditions and scale.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-aminophenyl)acetamide (10.0 g, 66.6 mmol).

  • Reagents: Add ammonium thiocyanate (15.2 g, 200 mmol, 3 equiv.) and ethanol (150 mL).

  • Initiation: Begin stirring the suspension. Carefully add concentrated hydrochloric acid (5.5 mL, ~66.6 mmol, 1 equiv.) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (See Protocol 2). The reaction is complete when the N-(4-aminophenyl)acetamide spot is no longer visible.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow or off-white solid should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • System:

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase: 7:3 Ethyl Acetate / Hexane (this may need to be adjusted; start with a moderately polar system).

  • Procedure:

    • Prepare a dilute solution of your crude reaction mixture in a small amount of acetone or ethanol.

    • On the TLC plate baseline, spot the starting material (N-(4-aminophenyl)acetamide) as a reference, the crude reaction mixture, and a "co-spot" containing both.

    • Develop the plate in the mobile phase.

    • Visualize the plate under UV light (254 nm).

    • The reaction is complete when the spot corresponding to the starting material in the reaction lane has disappeared. The product spot will have a different Rf value.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. Available at: [Link]

  • Google Patents. CN1342644A - Process for preparing phenylacetamide.
  • Borisov, A. V., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4906. Available at: [Link]

  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 29-34. Available at: [Link]

  • Friscic, T., & Jones, W. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1759-1771. Available at: [Link]

  • Saleem, M., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(16), 4999. Available at: [Link]

  • D'Oca, M. G. M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. MedChemComm, 12(7), 1269-1289. Available at: [Link]

Sources

storage conditions for long-term stability of N-(4-Thioureido-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Thioureido-phenyl)-acetamide

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we provide field-proven insights and troubleshooting guidance based on fundamental chemical principles and data from related molecular structures.

Frequently Asked Questions (FAQs): Quick Guide

Q1: What are the ideal storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored at -20°C , protected from light and moisture. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q2: Can I store this compound at room temperature?

A: Short-term storage (a few days) at room temperature in a desiccator may be acceptable if the compound is protected from light. However, for periods longer than a week, refrigerated or frozen storage is strongly recommended to prevent slow degradation.

Q3: How should I prepare and store stock solutions of this compound?

A: Prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C . Before sealing, flush the vials with an inert gas.

Q4: What are the primary signs of degradation to look for?

A: Visual indicators of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in texture, or insolubility in the recommended solvent. For a more definitive assessment, analytical techniques like HPLC should be used to check for the appearance of new peaks or a decrease in the main peak's area.

Q5: Is this compound sensitive to light?

A: Aromatic compounds, especially those with heteroatoms like sulfur and nitrogen, can be photosensitive. It is best practice to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide: Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results (e.g., loss of activity). Compound degradation due to improper storage (temperature, moisture, light, or oxidation).1. Verify storage conditions. Ensure the compound is stored at -20°C or below, protected from light and moisture. 2. Use a fresh vial of the compound for subsequent experiments. 3. Perform a purity check on your current stock using HPLC or LC-MS.
Difficulty dissolving the compound. The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used.1. Confirm the recommended solvent for your specific application. 2. If solubility issues persist with a fresh vial, sonication may aid dissolution. 3. Consider that insolubility could be a sign of significant degradation.
Appearance of unexpected peaks in analytical runs (HPLC, LC-MS). This is a strong indicator of degradation. The new peaks likely represent degradation products.1. Identify the potential degradation pathways (see In-Depth Technical Discussion below). 2. If possible, characterize the new peaks to understand the degradation mechanism. 3. Discard the degraded stock and prepare a fresh solution from a new vial of solid compound.
Color change in the solid compound or solution. Oxidation of the thiourea group or other chromophoric changes due to degradation.1. A color change is a clear visual sign of instability. Do not use the material for experiments requiring high purity. 2. Review handling procedures to ensure minimal exposure to air and light.

In-Depth Technical Discussion: Understanding Stability

The molecular structure of this compound, featuring a thiourea group, an acetamide linkage, and a phenyl ring, presents several potential pathways for degradation. Understanding these is key to preventing instability.

  • Hydrolytic Degradation: The acetamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule. While the thiourea group is generally more stable to hydrolysis than urea, it can still degrade under harsh pH conditions.

  • Oxidative Degradation: The thiourea moiety is prone to oxidation. The sulfur atom can be oxidized to various species, which would alter the compound's chemical properties and biological activity. This is a primary reason for recommending storage under an inert atmosphere.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions and degradation. Protecting the compound from light is a critical preventative measure.

The presence of nucleophilic sulfur and nitrogen atoms in thiourea derivatives makes them versatile ligands but also susceptible to certain reactions.[1]

Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process for ensuring the stability of this compound.

G cluster_receiving Receiving Compound cluster_storage Storage Decision cluster_use Experimental Use receive Receive Solid Compound storage_decision Long-term (>1 week) or Short-term (<1 week) storage? receive->storage_decision long_term Store at -20°C or -80°C Inert atmosphere (Ar/N2) Protect from light storage_decision->long_term Long-term short_term Store at 2-8°C or RT in a desiccator Protect from light storage_decision->short_term Short-term prep_stock Prepare Stock Solution (e.g., in dry DMSO) long_term->prep_stock short_term->prep_stock use_now Use immediately in experiment prep_stock->use_now store_stock Aliquot & Store Stock at -80°C Inert atmosphere Protect from light prep_stock->store_stock thaw_cycle Minimize Freeze-Thaw Cycles store_stock->thaw_cycle

Caption: Decision workflow for handling and storing this compound.

Recommended Protocol: Long-Term Stability Study

For researchers needing to validate the long-term stability of this compound under their specific laboratory conditions, a forced degradation study is recommended. This protocol is based on ICH guidelines for drug substance stability testing.[2]

Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Photostability chamber

  • Temperature-controlled ovens

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each condition.

    • Assess the peak purity of the parent compound to ensure the analytical method is specific.

    • Characterize significant degradation products using LC-MS if necessary.

Expected Outcomes:

This study will provide critical data on the degradation pathways of this compound, allowing for the establishment of validated storage and handling procedures.

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule.

Caption: Potential degradation sites on the this compound molecule.

References

  • Dragancea, D., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • Najwa-Alyani, M. N. N., Abdullah, N. A. F., & Ang, L. S. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. Journal of Physical Science.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Sigma-Aldrich. (2025).
  • Pallav Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2023).
  • Jadhav, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmacy and Science.
  • Baertschi, S. W., et al. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of N-(4-Thioureido-phenyl)-acetamide: A Comparative Validation of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the reliable synthesis of molecular building blocks is the cornerstone of innovation. N-(4-Thioureido-phenyl)-acetamide, also known as 4-acetamidophenylthiourea, is a key intermediate, valued for the versatile reactivity of its thiourea moiety in constructing more complex heterocyclic systems. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance.

This guide provides an in-depth, objective comparison of two prevalent synthetic routes starting from the common precursor, 4-aminoacetanilide. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal method for your laboratory's specific needs. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

High-Level Synthesis Strategy Overview

The conversion of the primary aromatic amine in 4-aminoacetanilide to a thiourea functionality can be broadly achieved via two distinct strategic pathways: a two-step sequence involving an isothiocyanate intermediate, or a more direct one-pot condensation. Both pathways offer unique advantages and present different challenges regarding reagent toxicity, reaction conditions, and overall yield.

cluster_start Starting Material cluster_method1 Method 1: Isothiocyanate Route cluster_method2 Method 2: Direct Thiocyanation cluster_end Final Product Start 4-Aminoacetanilide Step1A Step 1a: Formation of 4-Acetamidophenyl Isothiocyanate Start->Step1A Thiocarbonyl Transfer Reagent Step2 One-Pot Reaction with Ammonium Thiocyanate (Acid-Catalyzed) Start->Step2    Step1B Step 1b: Reaction with Aqueous Ammonia Step1A->Step1B Nucleophilic Addition End This compound Step1B->End Step2->End

Caption: High-level overview of the two primary synthetic routes to this compound.

Method 1: The Isothiocyanate Intermediate Route

This classical two-step approach is predicated on the formation of a highly reactive isothiocyanate intermediate, which is subsequently captured by a nitrogen nucleophile (ammonia) to form the target thiourea. The main point of variation and concern in this route is the choice of thiocarbonyl transfer reagent used to convert the amine to the isothiocyanate.

Principle and Mechanism

Step 1a: Isothiocyanate Formation. The conversion of an aromatic amine to an isothiocyanate requires a reagent that can deliver a C=S group. The most traditional reagent is thiophosgene (CSCl₂). The mechanism involves the nucleophilic attack of the amine onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl, typically facilitated by a base, to yield the isothiocyanate. While effective, thiophosgene is a volatile, highly toxic, and moisture-sensitive liquid, posing significant handling risks.[1]

A safer, though less common, alternative involves reagents like phenyl chlorothionoformate. This proceeds through an intermediate O-phenyl thiocarbamate, which is then decomposed under basic conditions to yield the isothiocyanate.[2][3] This method avoids the hazards of thiophosgene but may require a two-step process for electron-neutral or deficient anilines like 4-aminoacetanilide to achieve high yields.[3]

Step 1b: Thiourea Formation. The isothiocyanate intermediate possesses a highly electrophilic carbon atom. The subsequent reaction with ammonia is a straightforward nucleophilic addition. The lone pair of electrons on the ammonia molecule attacks the isothiocyanate carbon, and a subsequent proton transfer results in the stable thiourea product. This step is typically high-yielding and clean.[4]

Detailed Experimental Protocol (Utilizing Thiophosgene)

A note on safety: This protocol involves thiophosgene and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

start Start dissolve Dissolve 4-aminoacetanilide and CaCO₃ in acetone/water. start->dissolve cool Cool reaction mixture to 0-5 °C in an ice bath. dissolve->cool add_csc Add thiophosgene solution dropwise over 30 min. cool->add_csc stir Stir at 0-5 °C for 1 hr, then at room temp for 2 hrs. add_csc->stir filter Filter off solids and concentrate filtrate in vacuo. (Intermediate: Isothiocyanate) stir->filter dissolve_int Dissolve crude isothiocyanate in ethanol. filter->dissolve_int add_nh3 Add excess aqueous ammonia solution. dissolve_int->add_nh3 stir_final Stir at room temperature for 1 hour. add_nh3->stir_final precipitate Pour into ice water to precipitate the product. stir_final->precipitate collect Collect solid by filtration, wash with water, and dry. precipitate->collect end End collect->end

Caption: Experimental workflow for the Isothiocyanate Intermediate Route.

  • Isothiocyanate Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, combine 4-aminoacetanilide (10.0 g, 66.6 mmol) and calcium carbonate (10.0 g, 100 mmol) in a mixture of acetone (100 mL) and water (50 mL).

    • Cool the vigorously stirred suspension to 0-5 °C using an ice-water bath.

    • Prepare a solution of thiophosgene (6.1 mL, 80 mmol) in acetone (25 mL) and add it dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: Calcium carbonate acts as a mild base to neutralize the HCl byproduct as it forms, driving the reaction to completion without being harsh enough to hydrolyze the starting material or product. The biphasic solvent system aids in managing the solubility of all components.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Filter the reaction mixture to remove calcium carbonate and any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 4-acetamidophenyl isothiocyanate. Proceed to the next step without extensive purification.

  • Thiourea Synthesis:

    • Dissolve the crude isothiocyanate from the previous step in ethanol (100 mL).

    • To this solution, add an excess of concentrated aqueous ammonia (28-30%, ~20 mL) dropwise. An exothermic reaction may be observed, and a precipitate may begin to form immediately.

    • Stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove any unreacted ammonia and salts, and dry the solid in a vacuum oven at 60 °C.

Results & Discussion
  • Yield: This route, when executed carefully, can provide high overall yields, often in the range of 80-95%. The second step, reaction with ammonia, is known to proceed in near-quantitative yield.

  • Purity: The final product often precipitates in high purity, requiring minimal further purification beyond washing.

  • Pros: High yields; relatively fast reaction times; well-established chemistry.

  • Cons: The extreme toxicity and handling difficulties associated with thiophosgene are a major drawback, making this method unsuitable for laboratories not equipped for handling such hazardous materials. Using alternatives like phenyl chlorothionoformate improves safety but may add steps and complexity.[3]

Method 2: The Direct Thiocyanation Route

This method offers an operationally simpler and safer alternative by constructing the thiourea functionality in a single step from the starting amine. It relies on the in-situ formation of isothiocyanic acid (HNCS) from a thiocyanate salt under acidic conditions, which then reacts with the amine.

Principle and Mechanism

The reaction is typically performed by heating the aromatic amine with an inorganic thiocyanate, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of a strong acid like hydrochloric acid.

The mechanism proceeds as follows:

  • Equilibrium Formation of Isothiocyanic Acid: In the acidic medium, ammonium thiocyanate exists in equilibrium with isothiocyanic acid (HNCS) and ammonia.

  • Nucleophilic Attack: The primary amine of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbon of isothiocyanic acid.

  • Proton Transfer & Tautomerization: A series of proton transfers results in the formation of the final N-arylthiourea product. The overall reaction is a condensation. The equilibrium transformation of ammonium thiocyanate into thiourea upon heating is a well-documented phenomenon in its own right.

Detailed Experimental Protocol

start Start combine Combine 4-aminoacetanilide, NH₄SCN, and concentrated HCl. start->combine heat Heat mixture to reflux (approx. 100-110 °C) for 4-6 hours. combine->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool reaction mixture to room temperature. monitor->cool precipitate Pour mixture into a large volume of ice water. cool->precipitate neutralize Adjust pH to ~7 with aqueous NaOH solution. precipitate->neutralize collect Collect solid by filtration, wash with water, and dry. neutralize->collect end End collect->end

Caption: Experimental workflow for the Direct Thiocyanation Route.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminoacetanilide (10.0 g, 66.6 mmol), ammonium thiocyanate (7.6 g, 100 mmol), and concentrated hydrochloric acid (20 mL).

    • Causality Note: The acid is critical. It protonates the thiocyanate ion to generate the reactive electrophile, isothiocyanic acid, in situ. An excess of thiocyanate is used to drive the equilibrium towards the product.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-aminoacetanilide spot.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the acidic reaction mixture into a beaker containing 500 mL of ice water. A white precipitate should form.

    • While stirring, slowly add 10% aqueous sodium hydroxide solution until the pH of the slurry is approximately 7. This neutralizes the excess acid and ensures the product is in its neutral form.

    • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it in a vacuum oven at 60 °C.

Results & Discussion
  • Yield: This method typically provides moderate to good yields, generally in the range of 60-80%. The yield can be sensitive to reaction time and the efficiency of the workup.

  • Purity: The crude product is often of good purity but may require recrystallization (e.g., from ethanol/water) to remove any unreacted starting material or side products.

  • Pros: Operationally simple (one-pot); utilizes inexpensive and low-toxicity reagents; avoids the hazards of thiophosgene.

  • Cons: Generally provides lower yields than the isothiocyanate route; requires longer reaction times at elevated temperatures; the acidic conditions could potentially hydrolyze the acetamide group if the reaction is prolonged excessively, although this is not typically a major issue under these conditions.

Comparative Analysis

To facilitate an objective choice, the key performance and safety metrics of both methods are summarized below.

ParameterMethod 1: Isothiocyanate Route (Thiophosgene)Method 2: Direct Thiocyanation (NH₄SCN)
Number of Steps 21
Typical Yield 80-95%60-80%
Reaction Time 3-4 hours4-6 hours
Reagent Toxicity Extreme (Thiophosgene is highly toxic and corrosive)Low (Reagents are common lab chemicals)
Handling Requires specialized equipment and safety protocolsStandard laboratory practice
Cost Higher (Thiophosgene is more expensive)Lower (Ammonium thiocyanate is inexpensive)
Scalability Challenging due to safety concernsReadily scalable
Ideal Use Case Small-scale synthesis where maximum yield is critical and appropriate safety infrastructure is in place.Large-scale synthesis, teaching laboratories, and situations where safety and operational simplicity are the primary concerns.

Conclusion and Recommendation

Both the isothiocyanate intermediate route and the direct thiocyanation route are viable methods for the synthesis of this compound.

The Isothiocyanate Route is a high-yielding, rapid process that delivers a high-purity product. However, its reliance on the exceptionally hazardous reagent thiophosgene makes it a non-viable option for many, if not most, research and development settings. While safer thiocarbonylating agents exist, they can add cost and complexity.

In contrast, the Direct Thiocyanation Route stands out for its superior safety profile, operational simplicity, and cost-effectiveness. While the yields are moderately lower and reaction times are longer, these trade-offs are often acceptable in exchange for a much safer and more scalable process.

References

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (Preprint) [Link]

  • Thiophosgene in Organic Synthesis. Sharma, S. Synthesis 1978, (11), 803-820. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Li, Z.-Y., et al. Synthesis 2013, 45(12), 1667-1674. [Link]

  • An efficient methodology for the synthesis of thioureas from amine mediated by a cobalt source. ResearchGate. (Preprint) [Link]

  • The transformation of ammonium thiocyanate into thiourea under high pressures. Yanagimoto, T. The Review of Physical Chemistry of Japan 1954, 24(1), 1-10. [Link]

Sources

A Comparative Guide to the Synthesis of N-(4-Thioureido-phenyl)-acetamide for Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of prevalent synthetic routes to N-(4-Thioureido-phenyl)-acetamide, a crucial intermediate in the development of novel pharmaceuticals and functional materials. We will dissect two primary, field-proven methodologies, offering a comprehensive look at their underlying chemical principles, performance metrics, and practical considerations for laboratory and scale-up applications.

Introduction: The Significance of this compound

This compound, also known as N-[4-(aminothioxomethyl)aminophenyl]acetamide, is a versatile chemical building block. Its structure, featuring a thiourea moiety and an acetamide group, makes it a valuable precursor for synthesizing a range of heterocyclic compounds and molecules with significant biological activity. It serves as a key intermediate in the synthesis of 2-aminobenzothiazoles, which are scaffolds found in compounds with anticonvulsant, antimicrobial, and antitumor properties. The thiourea group provides a reactive handle for various cyclization and derivatization reactions, making the choice of its synthesis route a critical first step in a larger research program.

Overview of Primary Synthetic Strategies

The synthesis of aryl thioureas like this compound predominantly relies on the reaction of an aromatic amine with a thiocyanate source. This transformation can be achieved through two main approaches, which differ in how the reactive isothiocyanate intermediate is generated:

  • Route 1: The One-Pot Acid-Catalyzed Reaction of N-(4-aminophenyl)acetamide (4-aminoacetanilide) with an inorganic thiocyanate salt. This is a direct and common method for laboratory-scale synthesis.

  • Route 2: The Two-Step Isothiocyanate Isolation Route , involving the synthesis and isolation of an acyl isothiocyanate, followed by its reaction with an amine. While more complex, this route offers greater control and can be advantageous for specific applications.

This guide will now delve into a detailed analysis of these two routes.

Route 1: One-Pot Synthesis from 4-Aminoacetanilide

This is arguably the most straightforward and widely reported method for preparing this compound. It involves the direct reaction of the commercially available starting material, 4-aminoacetanilide, with a thiocyanate salt like ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN) in the presence of a strong acid, typically hydrochloric acid.

Reaction Scheme:
Mechanistic Insight

The reaction proceeds via an in situ generation of isothiocyanic acid (HNCS) from the thiocyanate salt under acidic conditions. The protonated 4-aminoacetanilide then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanic acid. A subsequent proton transfer and rearrangement yield the final thiourea product. The acid catalyst is crucial for both generating the reactive electrophile and activating the amine.

Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Aminoacetanilide in HCl Solution C Combine Solutions & Heat under Reflux A->C B Prepare Aqueous Solution of Ammonium Thiocyanate B->C D Cool Reaction Mixture to Room Temperature C->D E Pour into Ice Water to Precipitate Product D->E F Filter the Solid Product (Vacuum Filtration) E->F G Wash with Cold Water F->G H Dry the Product G->H

Caption: Workflow for the one-pot synthesis of this compound.

Route 2: Two-Step Synthesis via 4-Acetamidobenzoyl Isothiocyanate

This alternative approach involves two discrete steps. First, 4-acetamidobenzoyl chloride is reacted with a thiocyanate salt to form 4-acetamidobenzoyl isothiocyanate. This isolated intermediate is then reacted with ammonia to yield the final product.

Reaction Scheme:

Step 1: [4-Acetamidobenzoyl Chloride] + [KSCN] --(Acetone)--> [4-Acetamidobenzoyl Isothiocyanate]

Step 2: [4-Acetamidobenzoyl Isothiocyanate] + [NH₃] --(Solvent)--> [this compound]

Mechanistic Insight

In the first step, the thiocyanate ion (SCN⁻) acts as a nucleophile, displacing the chloride from the acyl chloride in a standard nucleophilic acyl substitution reaction. The resulting acyl isothiocyanate is a highly reactive electrophile. In the second step, ammonia attacks the isothiocyanate carbon, followed by hydrolysis of the acyl group under the reaction conditions to yield the thiourea. This method allows for the purification of the isothiocyanate intermediate, which can lead to a cleaner final product.

Workflow Diagram

cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Amination A1 Dissolve 4-Acetamidobenzoyl Chloride in Acetone B1 Add Potassium Thiocyanate & Reflux A1->B1 C1 Filter off Salt (KCl) & Evaporate Solvent B1->C1 D1 Isolate Intermediate: 4-Acetamidobenzoyl Isothiocyanate C1->D1 A2 Dissolve Intermediate in a Suitable Solvent D1->A2 Start Step 2 B2 Bubble Ammonia Gas or Add Aqueous Ammonia A2->B2 C2 Precipitate and Filter the Final Product B2->C2 D2 Wash and Dry Product C2->D2

Caption: Workflow for the two-step synthesis via an isothiocyanate intermediate.

Comparative Analysis

The choice between these two synthetic routes depends on the specific requirements of the researcher, including desired purity, scale, available time, and safety considerations.

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials 4-Aminoacetanilide, NH₄SCN, HCl4-Acetamidobenzoyl Chloride, KSCN, NH₃
Number of Steps 12
Typical Yield 75-85%60-70% (overall)
Reaction Time 2-4 hours6-8 hours (including isolation)
Process Simplicity High (fewer operations)Moderate (requires isolation of intermediate)
Purity of Crude Product Good to Very GoodPotentially higher due to intermediate purification
Scalability GoodModerate; isolation of reactive intermediate can be challenging
Safety & Handling Use of concentrated HCl requires care.Acyl chlorides are moisture-sensitive and corrosive. Ammonia gas is toxic.
Cost-Effectiveness Generally more cost-effective due to fewer steps and cheaper starting materials.Can be more expensive due to the cost of the acyl chloride and additional processing.

Detailed Experimental Protocols

The following protocols are representative examples and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol for Route 1: One-Pot Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-aminoacetanilide (0.1 mol, 15.02 g) and 100 mL of a 2M hydrochloric acid solution.

  • Reaction Initiation: To this suspension, add ammonium thiocyanate (0.12 mol, 9.14 g).

  • Reflux: Heat the mixture to reflux using a heating mantle for 3 hours. The mixture should become a clear solution before a precipitate may start to form.

  • Precipitation: After the reflux period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of 50 mL cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified white solid in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Confirm the product identity and purity using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.

Protocol for Route 2: Two-Step Synthesis

Step A: Synthesis of 4-Acetamidobenzoyl Isothiocyanate

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-acetamidobenzoyl chloride (0.1 mol, 19.76 g) in 150 mL of anhydrous acetone.

  • Reagent Addition: Add finely ground potassium thiocyanate (0.11 mol, 10.69 g) to the solution.

  • Reflux: Heat the mixture to reflux for 4 hours. A white precipitate of potassium chloride will form.

  • Isolation of Intermediate: Cool the mixture, and filter off the potassium chloride by gravity filtration. Rinse the solid with a small amount of anhydrous acetone.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator to yield the crude 4-acetamidobenzoyl isothiocyanate as a solid. This intermediate is often used directly in the next step without further purification.

Step B: Synthesis of this compound

  • Reaction Setup: Dissolve the crude intermediate from Step A in 100 mL of tetrahydrofuran (THF).

  • Amination: Cool the solution in an ice bath and slowly bubble ammonia gas through it for 1 hour with stirring, or add 50 mL of concentrated aqueous ammonia dropwise.

  • Precipitation & Isolation: A precipitate will form. Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the product with cold water and then a small amount of cold ethanol. Dry the product in a vacuum oven.

Conclusion and Recommendations

For most laboratory-scale applications where high purity can be achieved through simple washing or recrystallization, Route 1 (the one-pot synthesis) is the superior choice . It is faster, more atom-economical, and requires fewer operational steps, making it both time and cost-efficient. The yields are consistently high, and the procedure is robust.

Route 2 (the two-step synthesis) may be considered in specific scenarios where an exceptionally pure product is required without recrystallization, or when derivatives of the acyl isothiocyanate intermediate are being explored. However, for the direct synthesis of the title compound, the added complexity and lower overall yield make it less practical for routine preparations.

Ultimately, the selection of a synthetic route should be guided by a careful evaluation of project goals, available resources, and safety infrastructure. For the majority of researchers in drug development and materials science, the one-pot method provides an optimal balance of efficiency, simplicity, and performance.

References

  • Pasha, M. A., & Jayashankara, V. P. (2006). Glycine-catalyzed synthesis of aryl and acyl thioureas in aqueous medium. Synthetic Communications, 36(13), 1787-1793. [Link]

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2002). Synthesis and in vitro antimicrobial activity of some 2-Aryl-4-(Substituted Benzalamino)-5-Oxo-4,5-Dihydro-1,3-Thiazoles. Indian Journal of Pharmaceutical Sciences, 64(3), 253-257. [Link]

  • Douglass, I. B., & Dains, F. B. (1934). Some derivatives of benzoyl and furoyl isothiocyanates and their use in synthesizing heterocyclic compounds. Journal of the American Chemical Society, 56(3), 719-721. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Thioureido-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. While these molecules hold the promise of therapeutic breakthroughs, they also present occupational hazards that must be rigorously managed. N-(4-Thioureido-phenyl)-acetamide, a compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its potential risks to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and risk mitigation. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about chemical safety that empowers researchers to work confidently and securely.

Hazard Assessment: A Synthesis of Known Risks

  • Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2).[2][3] This classification warrants significant precautions to minimize long-term exposure.

  • Thiourea Moiety: Thiourea and its derivatives are also associated with significant health risks. Thiourea itself is suspected of causing cancer, may cause an allergic skin reaction, and is suspected of damaging the unborn child.[4]

Based on these related compounds, it is prudent to handle this compound as a substance that is potentially carcinogenic, a skin and eye irritant, a possible skin sensitizer, and harmful if swallowed.[5][6]

Table 1: GHS Hazard Classifications for Related Compounds

Hazard StatementDescriptionAssociated Moiety
H351Suspected of causing cancerAcetamide, Thiourea[2][4]
H302Harmful if swallowedThiourea, Phenylacetamide derivatives[5][7]
H315Causes skin irritationPhenylacetamide derivatives[5]
H317May cause an allergic skin reactionThiourea
H319Causes serious eye irritationPhenylacetamide derivatives[5]
H361Suspected of damaging fertility or the unborn childThiourea
H411Toxic to aquatic life with long lasting effectsThiourea

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple preference but a risk-based decision. The following protocol is designed to provide maximum protection against the anticipated hazards of this compound.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place. All handling of this compound powder should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates.[8] The fume hood provides a physical barrier and active ventilation, capturing contaminants at the source.

Step-by-Step PPE Selection and Donning
  • Hand Protection: Wear nitrile rubber gloves as a minimum standard.[2] Nitrile provides good resistance to a range of chemicals. For prolonged work or when handling solutions, consider double-gloving. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[9] They protect against splashes and airborne particles. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or during a spill cleanup, a NIOSH-approved respirator is required.[10] A half-mask respirator with P100 (particulate) filters is recommended. All respirator use must be in accordance with a written respiratory protection program that includes fit testing and medical evaluation.[11]

  • Protective Clothing: A buttoned, long-sleeved laboratory coat is required. Ensure the material is appropriate for the chemicals being used. Consider a chemically resistant apron for additional protection when handling larger quantities or solutions. Do not wear personal clothing that exposes skin, such as shorts or open-toed shoes.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_action Action Start Start: Handling This compound CheckHood Is the work performed in a fume hood? Start->CheckHood BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckHood->BasePPE Yes EnhancedPPE Enhanced PPE: - Add Respirator (P100) - Consider Face Shield CheckHood->EnhancedPPE No Proceed Proceed with Handling BasePPE->Proceed Reassess STOP: Re-evaluate procedure. Do not work outside a hood. EnhancedPPE->Reassess

Caption: PPE Selection Workflow for this compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow minimizes the risk of exposure.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).

  • Weighing: Perform all weighing of the solid compound on a balance located inside the fume hood or in a powder containment hood. Use a clean spatula for transfers. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: To dissolve the compound, add the solvent to the beaker containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation. Use a magnetic stirrer for dissolution.

  • Post-Handling: After handling, decontaminate all equipment. Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8]

Handling_Workflow Start Start: Prepare Work Area Weigh Weigh Solid in Fume Hood Start->Weigh 1. Dissolve Prepare Solution in Fume Hood Weigh->Dissolve 2. Decontaminate Decontaminate Equipment & Area Dissolve->Decontaminate 3. RemovePPE Remove PPE Properly Decontaminate->RemovePPE 4. Wash Wash Hands Thoroughly RemovePPE->Wash 5. End End Wash->End

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Hazardous Waste

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquids. Do not dispose of this material down the drain.[2]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7][12] The EPA defines hazardous waste based on characteristics such as reactivity and toxicity.[13]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed hazardous waste container, and decontaminate the area.[8]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(phenylamino)phenyl]acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, April 17). Safety Data Sheet: thiourea. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.